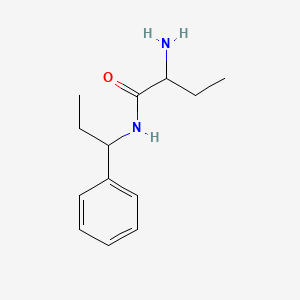
2-amino-N-(1-phenylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(1-phenylpropyl)butanamide is a chemical compound with a molecular weight of 220.3 g/mol and a CAS number of 179091-95-3 . This compound is known for its unique blend of properties, making it valuable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-amino-N-(1-phenylpropyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amido butyronitrile with an enzyme catalyst in a buffer solution . This method is advantageous due to its low cost and minimal environmental impact, making it suitable for large-scale industrial production.
Analyse Des Réactions Chimiques
2-amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, ammonia, and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactions. In medicine, it serves as an intermediate in the production of pharmaceuticals. Additionally, it has industrial applications due to its unique properties .
Mécanisme D'action
The mechanism of action of 2-amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with various enzymes and receptors, influencing biochemical processes .
Comparaison Avec Des Composés Similaires
2-amino-N-(1-phenylpropyl)butanamide can be compared to other similar compounds, such as N-propyl-1-propanamine and N,N-dimethyl-2-propanamine . These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C13H20N2O |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2-amino-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16) |
Clé InChI |
CKJBSQCKHBRRHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)NC(=O)C(CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


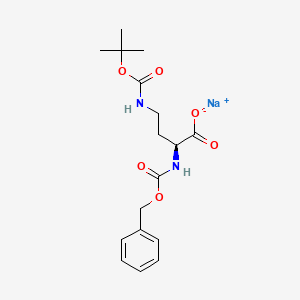
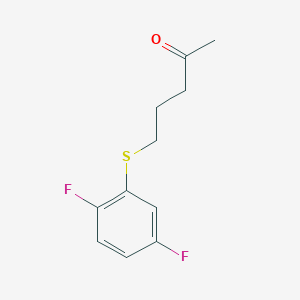
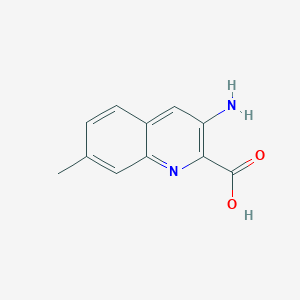
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)
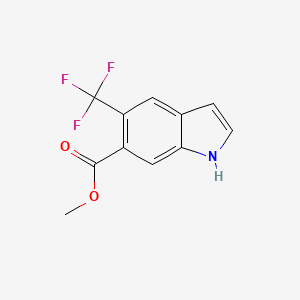
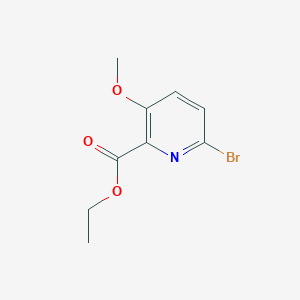
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
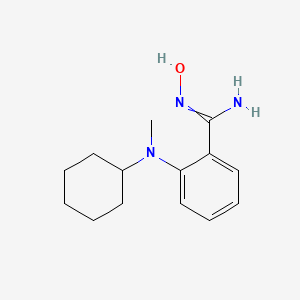
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
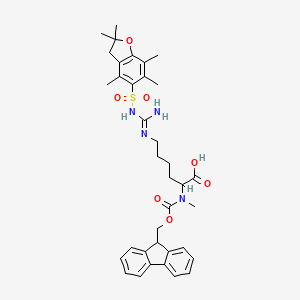
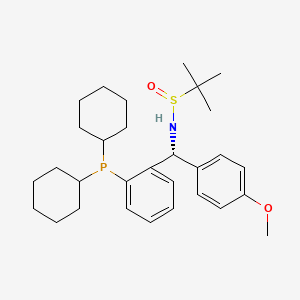
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)

